molecular formula C16H22N2O4 B12297744 N-(2-isopropyl-6-(4-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide

N-(2-isopropyl-6-(4-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide

Cat. No.: B12297744
M. Wt: 306.36 g/mol
InChI Key: TXESQRTZQNJGIC-UHFFFAOYSA-N
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Description

N-(2-isopropyl-6-(4-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide: is an organic compound that features a tetrahydropyran ring substituted with an isopropyl group, a nitrophenyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-isopropyl-6-(4-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Isopropyl Group: This step often involves the use of isopropyl halides in the presence of a base to facilitate nucleophilic substitution.

    Nitration of the Phenyl Ring: The phenyl ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl group, leading to the formation of corresponding alcohols or ketones.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.

Major Products:

    Oxidation: Alcohols or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties.

Biology:

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Its structural features make it a candidate for drug development, particularly in targeting specific biological pathways.

Medicine:

    Therapeutic Agents: Potential use as a therapeutic agent due to its biological activity.

    Diagnostic Tools: It can be used in the development of diagnostic tools for detecting specific biomolecules.

Industry:

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: Incorporated into pharmaceutical formulations for various therapeutic applications.

Mechanism of Action

The mechanism of action of N-(2-isopropyl-6-(4-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison:

  • Structural Differences: While similar in having a tetrahydropyran ring, the substituents on the ring and the phenyl group differ, leading to variations in chemical reactivity and biological activity.
  • Unique Features: The presence of the nitrophenyl group in N-(2-isopropyl-6-(4-nitrophenyl)tetrahydro-2H-pyran-4-yl)acetamide imparts unique electronic properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

N-[2-(4-nitrophenyl)-6-propan-2-yloxan-4-yl]acetamide

InChI

InChI=1S/C16H22N2O4/c1-10(2)15-8-13(17-11(3)19)9-16(22-15)12-4-6-14(7-5-12)18(20)21/h4-7,10,13,15-16H,8-9H2,1-3H3,(H,17,19)

InChI Key

TXESQRTZQNJGIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CC(CC(O1)C2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C

Origin of Product

United States

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